
2-Propanol, 1,3-bis(o-aminophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1,3-bis(o-aminophenoxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as bis(aminophenoxy)propane or BAPP and is a diamine that belongs to the family of aminophenols. The chemical structure of BAPP consists of two o-aminophenol groups connected by a propane chain.
作用机制
The mechanism of action of BAPP is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. BAPP has been shown to form stable complexes with metal ions such as copper(II), nickel(II), and cobalt(II), which have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BAPP. However, studies have shown that BAPP and its metal complexes exhibit antibacterial and antifungal activities, indicating their potential applications in the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of BAPP is its ease of synthesis and availability. BAPP is also stable under ambient conditions, making it a suitable candidate for various applications. However, the main limitation of BAPP is its low solubility in water, which can limit its use in biological applications.
未来方向
There are several future directions for the research on BAPP. One potential direction is the development of new metal complexes of BAPP with enhanced catalytic and sensing properties. Another direction is the exploration of the antimicrobial properties of BAPP and its metal complexes, with the aim of developing new antimicrobial agents. Additionally, the use of BAPP as a building block for the synthesis of new MOFs with improved properties is another promising direction for future research.
合成方法
The synthesis of BAPP involves the reaction between 2-aminophenol and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction results in the formation of BAPP as a white crystalline solid with a melting point of 168-170°C.
科学研究应用
BAPP has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedicine. In polymer chemistry, BAPP has been used as a curing agent for epoxy resins, resulting in improved mechanical properties and thermal stability of the cured products. In material science, BAPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
属性
CAS 编号 |
108719-15-9 |
|---|---|
产品名称 |
2-Propanol, 1,3-bis(o-aminophenoxy)- |
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
1,3-bis(2-aminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H18N2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10,16-17H2 |
InChI 键 |
RRQQEGUVNLWYAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
规范 SMILES |
C1=CC=C(C(=C1)N)OCC(COC2=CC=CC=C2N)O |
其他 CAS 编号 |
108719-15-9 |
同义词 |
1,3-bis(2-aminophenoxy)propan-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






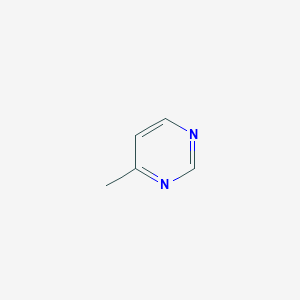
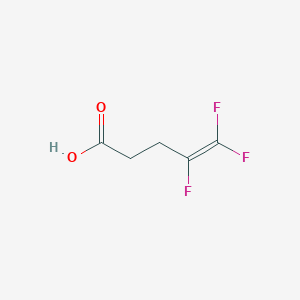



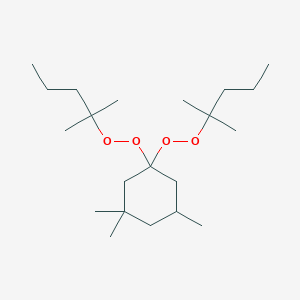
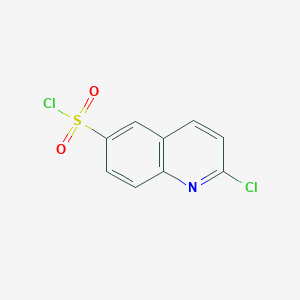
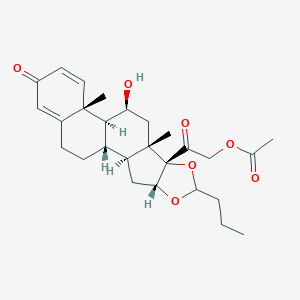
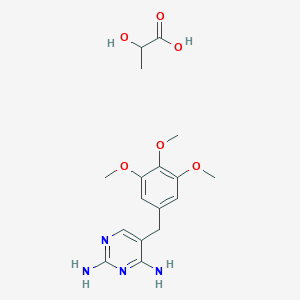
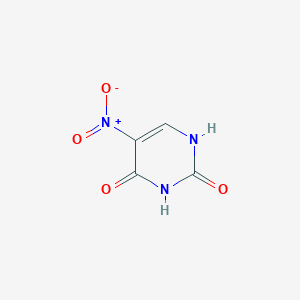
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)